Cas no 6965-63-5 (2-Hydrazinyl-3-methyl-5-nitropyridine)
2-Hydrazinyl-3-methyl-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-hydrazinyl-3-methyl-5-nitro-Pyridine
- (3-methyl-5-nitropyridin-2-yl)hydrazine
- 1-(3-methyl-5-nitropyridin-2-yl)hydrazine
- 2-Hydrazinyl-3-Methyl-5-nitropyridine
- Pyridine,2-hydrazinyl-3-methyl-5-nitro-
- 2-hydrazino-3-methyl-5-nitro-pyridine
- AC1N6K38
- KB-207440
- NCIOpen2_000493
- NSC69215
- BS-29419
- AKOS011765877
- SY356683
- SB52989
- CS-0209057
- NSC-69215
- 6965-63-5
- CSHKMLIZQJQZBQ-UHFFFAOYSA-N
- MFCD10000005
- DTXSID90401108
- SCHEMBL16244085
- 2-Hydrazinyl-3-methyl-5-nitropyridine
-
- MDL: MFCD10000005
- Inchi: 1S/C6H8N4O2/c1-4-2-5(10(11)12)3-8-6(4)9-7/h2-3H,7H2,1H3,(H,8,9)
- InChI Key: CSHKMLIZQJQZBQ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=C(C(C)=C1)NN)=O
Computed Properties
- Exact Mass: 168.06484
- Monoisotopic Mass: 168.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.8A^2
- XLogP3: 0.6
Experimental Properties
- Density: 1.432
- Boiling Point: 353.5°Cat760mmHg
- Flash Point: 167.6°C
- Refractive Index: 1.677
- PSA: 94.08
- LogP: 1.22920
2-Hydrazinyl-3-methyl-5-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM316271-10g |
2-Hydrazinyl-3-methyl-5-nitropyridine |
6965-63-5 | 95% | 10g |
$373 | 2021-08-18 | |
| Chemenu | CM316271-25g |
2-Hydrazinyl-3-methyl-5-nitropyridine |
6965-63-5 | 95% | 25g |
$746 | 2021-08-18 | |
| TRC | H716510-100mg |
2-Hydrazinyl-3-methyl-5-nitropyridine |
6965-63-5 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | H716510-250mg |
2-Hydrazinyl-3-methyl-5-nitropyridine |
6965-63-5 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | H716510-500mg |
2-Hydrazinyl-3-methyl-5-nitropyridine |
6965-63-5 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | H716510-1g |
2-Hydrazinyl-3-methyl-5-nitropyridine |
6965-63-5 | 1g |
$98.00 | 2023-05-18 | ||
| Chemenu | CM316271-5g |
2-Hydrazinyl-3-methyl-5-nitropyridine |
6965-63-5 | 95% | 5g |
$333 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279727-1g |
2-Hydrazinyl-3-methyl-5-nitropyridine |
6965-63-5 | 95% | 1g |
¥1066.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279727-5g |
2-Hydrazinyl-3-methyl-5-nitropyridine |
6965-63-5 | 95% | 5g |
¥3446.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279727-10g |
2-Hydrazinyl-3-methyl-5-nitropyridine |
6965-63-5 | 95% | 10g |
¥6480.00 | 2024-05-03 |
2-Hydrazinyl-3-methyl-5-nitropyridine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 2-Hydrazinyl-3-methyl-5-nitropyridine
Professional Introduction to 2-Hydrazinyl-3-methyl-5-nitropyridine (CAS No. 6965-63-5)
2-Hydrazinyl-3-methyl-5-nitropyridine, with the chemical identifier CAS No. 6965-63-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic molecule, featuring a pyridine core, has garnered considerable attention due to its versatile structural framework and potential applications in drug development. The presence of both hydrazine and nitro functional groups makes it a valuable intermediate for various synthetic pathways, particularly in the creation of more complex biologically active molecules.
The< strong>hydrazinyl moiety in this compound introduces reactivity that is highly useful in forming Schiff bases, hydrazones, and other derivatives that are pivotal in medicinal chemistry. These derivatives often exhibit enhanced pharmacological properties, making them candidates for further investigation as lead compounds in therapeutic agents. The< strong>methyl group at the 3-position of the pyridine ring influences the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. Meanwhile, the< strong>nitro group at the 5-position provides an additional site for functionalization and can participate in redox reactions, which are crucial for understanding the compound's metabolic pathways and potential toxicity profiles.
In recent years, there has been a surge in research focused on developing novel pyridine derivatives for their antimicrobial, anticancer, and anti-inflammatory properties. The< strong>2-hydrazinyl-3-methyl-5-nitropyridine structure aligns well with these trends, offering a scaffold that can be modified to target specific disease mechanisms. For instance, studies have shown that nitropyridines can act as inhibitors of certain enzymes by competing with natural substrates or by inducing conformational changes that disrupt enzyme activity. This has led to investigations into their potential as antiviral agents, particularly against viruses that rely on similar enzymatic processes.
The< strong>CAS No. 6965-63-5 compound has been explored in various synthetic protocols aimed at creating more complex molecules with improved pharmacokinetic profiles. Researchers have leveraged its reactivity to develop libraries of derivatives through combinatorial chemistry approaches, enabling high-throughput screening for new drug candidates. The hydrazine group's ability to form stable bonds with carbonyl compounds has been particularly useful in constructing heterocyclic frameworks that mimic natural products known for their therapeutic effects.
The< strong>nitro group's role in this molecule extends beyond simple functionalization; it also serves as a handle for chemical transformations such as reduction to an amine or diazotization followed by coupling reactions. These transformations are fundamental in synthesizing biaryl structures, which are prevalent in many bioactive compounds. Additionally, the< strong>methyl group can be oxidized or replaced by other substituents to alter the electronic distribution and steric environment of the molecule, thereby tuning its biological activity.
The< strong>2-hydrazinyl-3-methyl-5-nitropyridine (CAS No. 6965-63-5) has also been studied in the context of metal coordination chemistry. The nitrogen-rich environment of this compound makes it an excellent ligand for transition metals such as copper, iron, and palladium. Metal complexes derived from this ligand have shown promise in catalytic applications and as potential therapeutic agents due to their ability to interact with biological targets in unique ways. For example, copper complexes of nitropyridines have been investigated for their antimicrobial properties, where they disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes.
The pharmaceutical industry continues to explore novel synthetic routes to optimize the production of< strong>2-hydrazinyl-3-methyl-5-nitropyridine. Advances in green chemistry principles have led to more sustainable methods for synthesizing this compound, reducing waste and improving yields through catalytic processes or solvent-free reactions. These innovations not only make the production process more environmentally friendly but also enhance cost-efficiency, which is critical for large-scale pharmaceutical manufacturing.
In conclusion, the< strong>CAS No. 6965-63-5 compound represents a versatile building block in medicinal chemistry with significant potential for developing new therapeutic agents. Its unique structural features—combining a hydrazinyl group with a methyl-substituted pyridine ring and a nitro group—make it a valuable intermediate for creating molecules with diverse biological activities. As research continues to uncover new synthetic strategies and applications for this compound, its importance in pharmaceutical development is likely to grow further.
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